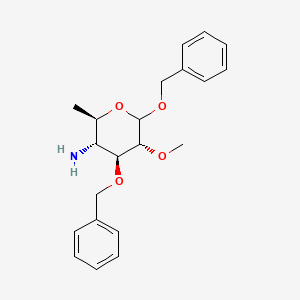

Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside

説明

Molecular Formula: C₂₁H₂₇NO₄ Molecular Weight: 357.44 g/mol Key Structural Features:

- A glucopyranoside core with 4-amino and 4,6-dideoxy modifications.

- 2-O-methyl and 3-O-benzyl protecting groups, enhancing stability and directing reactivity.

- The benzyl group at the 3-position and methyl group at the 2-position provide steric protection, making it a valuable intermediate in glycosylation reactions .

特性

分子式 |

C21H27NO4 |

|---|---|

分子量 |

357.4 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxan-3-amine |

InChI |

InChI=1S/C21H27NO4/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(23-2)21(26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-21H,13-14,22H2,1-2H3/t15-,18-,19+,20-,21?/m1/s1 |

InChIキー |

QFMDGEXHHDCMBN-IJFYFLOXSA-N |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N |

正規SMILES |

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N |

製品の起源 |

United States |

準備方法

General Synthetic Strategy

The synthesis typically starts from a suitably protected glucopyranoside derivative, which undergoes sequential functional group transformations:

Step 1: Protection of Hydroxyl Groups

The 2-OH and 3-OH groups are protected to prevent side reactions. Common protecting groups include methylation at 2-OH and benzylation at 3-OH, which are stable under subsequent reaction conditions.Step 2: Deoxygenation and Amination at C4 and C6

The hydroxyl groups at C4 and C6 are selectively removed (deoxygenated) and replaced by amino groups or other substituents. This is often achieved by converting hydroxyls to good leaving groups (e.g., bromides or tosylates) followed by nucleophilic substitution with azide ions, which can be subsequently reduced to amines.Step 3: Introduction of the Amino Group at C4

The azido intermediate at C4 is reduced to the corresponding amine using catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) or other reducing agents.Step 4: Final Deprotection and Purification

After all functional groups are installed, protecting groups are removed if necessary, and the product is purified by chromatographic techniques to achieve high purity.

Detailed Reaction Conditions and Reagents

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Protection at 2-OH and 3-OH | Methyl iodide (CH3I), silver oxide (Ag2O), benzyl bromide (BnBr), base (BaO or Ba(OH)2) | Methylation at 2-OH; benzylation at 3-OH |

| 2 | Conversion of 4-OH and 6-OH to leaving groups | N-Bromosuccinimide (NBS), α,α,α-trifluoromethylbenzene, reflux with light irradiation | Bromination at C4 and C6 positions |

| 3 | Nucleophilic substitution with azide | Sodium azide (NaN3), dimethylformamide (DMF), 80°C | Introduce azido groups replacing bromides |

| 4 | Reduction of azido to amino | Hydrogen gas, Pd/C catalyst, room temperature | Convert azido group to amino group |

| 5 | Purification | Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) | Monitor reaction progress and purify final compound |

These steps are adapted from analogous syntheses of 4-azido and 4-amino glucopyranoside derivatives, as direct literature on this exact compound is limited but can be inferred from closely related compounds.

Monitoring and Purification Techniques

Thin-Layer Chromatography (TLC):

Used to monitor reaction progress with typical eluents such as hexane:ethyl acetate (7:3 or 1:1). Rf values help identify intermediate and product spots.High-Performance Liquid Chromatography (HPLC):

Employed for final purification, often using C18 reverse-phase columns with acetonitrile/water gradients to isolate >95% pure product.Column Chromatography:

Silica gel columns with gradient eluents (hexane/ethyl acetate) are used for intermediate purification steps.

Comparative Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination at C4 and C6 | N-Bromosuccinimide, reflux, light | ~80 | Selective bromination |

| Azide substitution | Sodium azide, DMF, 80°C | 75–85 | Nucleophilic substitution |

| Azide reduction to amine | H2, Pd/C, room temperature | 80–90 | Catalytic hydrogenation |

| Protection of 2-OH and 3-OH | CH3I, Ag2O for methylation; BnBr, base for benzylation | 85–90 | Stable protective groups |

| Purification (HPLC/TLC) | Silica gel chromatography, C18 HPLC | >95 purity | Ensures product purity |

化学反応の分析

Types of Reactions

Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside involves several chemical reactions that modify the glucopyranoside structure to enhance its biological properties. The compound features unique functional groups that contribute to its activity, including the benzyl and amino groups which are crucial for its interaction with biological targets.

- Key Steps in Synthesis :

- Protection of hydroxyl groups using benzyl groups.

- Introduction of the amino group at the C-4 position.

- Methylation at the C-2 position to enhance stability and bioavailability.

Biological Activities

Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside exhibits various biological activities that are significant in pharmacology:

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects against certain gram-positive bacteria. Its structural modifications enhance its ability to penetrate bacterial cell walls, making it a candidate for developing new antimicrobial agents.

Potential Antiviral Properties

Studies suggest that derivatives of dideoxysugars, including Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside, may possess antiviral properties by inhibiting viral replication processes. This is particularly relevant in the context of emerging viral infections where traditional treatments may be ineffective.

Therapeutic Applications

The compound's unique properties open avenues for various therapeutic applications:

Vaccine Development

Benzyl 4-Amino-4,6-dideoxy sugars have been explored as components in conjugate vaccines. Their ability to elicit immune responses makes them valuable in designing vaccines against pathogens such as Bacillus anthracis (anthrax) by serving as carriers for antigenic determinants .

Cancer Research

There is ongoing investigation into the use of dideoxysugars in cancer therapy. Their ability to interfere with glycosylation processes can affect tumor cell behavior and may lead to novel treatment strategies .

Case Studies and Research Findings

Several studies have documented the effectiveness of Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside in various experimental settings:

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against gram-positive bacteria | Showed significant inhibition of bacterial growth |

| Vaccine Development Research | Conjugate vaccine for anthrax | Demonstrated potential as an immunogenic carrier |

| Cancer Cell Line Studies | Effects on glycosylation in tumor cells | Indicated modulation of cell proliferation |

作用機序

The mechanism of action of Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. Its antitumor activity is believed to involve the induction of apoptosis and inhibition of cancer cell proliferation.

類似化合物との比較

Comparison with Structurally Related Compounds

Functional Group Variations

(a) Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside

- Molecular Formula : C₂₁H₂₅N₃O₄

- Key Difference: Replaces the 4-amino group with a 4-azido group (-N₃).

- Applications: Preferred in bioorthogonal chemistry (e.g., click chemistry) for labeling glycans . Used as a glycosyl donor in enzymatic glycosylation due to its stability under reaction conditions .

(b) Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside

- Molecular Formula: C₂₂H₂₅NO₆

- Key Features :

- Applications : Intermediate in synthesizing N-acetylglucosamine (GlcNAc) derivatives for studying hyaluronan biosynthesis .

- Comparison : The benzylidene group enhances regioselectivity, unlike the 2-O-methyl and 3-O-benzyl groups in the target compound, which prioritize 4-position reactivity .

Stereochemical and Anomeric Variations

(a) Methyl 2-(N-Benzylamino)-2,3-dideoxy-4,6-O-phenylmethylene-3-C-phenylsulfonyl-D-glucopyranoside (α/β Anomers)

- Key Features: 2-N-Benzylamino and 3-C-phenylsulfonyl substituents. Anomeric configuration (α/β) influences crystal packing and solubility .

- Comparison: The target compound’s D-gluco configuration and 4-amino group contrast with the sulfonyl and benzylamino groups here, which are designed for studying stereochemical effects on glycosidase inhibition .

Complex Glycosides with Additional Sugar Residues

(a) Benzyl 2-Acetamido-6-O-benzyl-3-(2,3,4-tri-O-benzyl-β-L-fucopyranosyl)-4-β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside

- Molecular Formula: C₅₄H₆₁NO₁₄ (estimated)

- Key Features :

- Applications : Building block for hetero-oligosaccharides mimicking cell-surface glycans .

- Comparison : The target compound’s simplicity (single sugar unit) contrasts with this multivalent glycoside, which is tailored for studying carbohydrate-protein interactions .

Structural and Functional Analysis Table

Research Findings and Trends

- Synthetic Utility: The target compound’s 4-amino group enables direct conjugation to carboxylate or aldehyde groups in biomolecules, bypassing the need for azide-alkyne cycloaddition required by its azido analog .

- Comparative Stability : The 2-O-methyl group in the target compound enhances hydrolytic stability compared to compounds with acetyl or benzylidene protections, which require acidic deprotection .

生物活性

Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside is a synthetic compound that belongs to the class of amino sugars. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on diverse research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H27NO4

- Molecular Weight : 357.44 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.

- Physical Form : Brown oil .

Biological Activity Overview

The biological activity of Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside can be categorized into several key areas:

The mechanisms through which Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside exerts its biological effects may involve:

- Modulation of Glycosidase Activity : By acting as a competitive inhibitor for glycosidases, it may alter carbohydrate metabolism.

- Influence on Cellular Signaling Pathways : Similar compounds have been shown to activate or inhibit specific signaling pathways related to inflammation and metabolic regulation.

Table 1: Summary of Biological Activities

Detailed Findings

- Enzyme Inhibition : A study highlighted the effectiveness of n-propyl derivatives as inhibitors for glycosidases, suggesting that Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside may similarly inhibit these enzymes .

- Antimicrobial Activity : Research indicates that amino sugars can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics.

- Antidiabetic Effects : In vitro studies have shown that certain amino sugar derivatives enhance insulin sensitivity and glucose uptake in adipocytes, pointing towards a promising therapeutic role in diabetes management .

Q & A

Q. What are the key synthetic routes for preparing Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside?

The synthesis typically involves multi-step regioselective protection and deoxygenation. For example:

- Benzylation : Sodium hydride and benzyl bromide in dry N,N-dimethylformamide (DMF) at 0°C, followed by room-temperature stirring, is a common method for introducing benzyl groups at specific hydroxyl positions .

- 4,6-Dideoxygenation : Reagents like DAST (diethylaminosulfur trifluoride) or thiol-based systems can selectively remove hydroxyl groups at C4 and C5. highlights DAST-mediated deoxygenation in analogous glucopyranosides .

- Amination at C4 : A Mitsunobu reaction or nucleophilic substitution with azide intermediates (e.g., using NaN₃) followed by reduction (e.g., Staudinger reaction) introduces the amino group .

Q. How is the structure of this compound validated after synthesis?

- NMR Spectroscopy : and NMR are critical for confirming regiochemistry. For example, downfield shifts for benzyl-protected carbons (~75–85 ppm in ) and amino protons (~2.5–3.5 ppm in ) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and functional group modifications (e.g., +16 Da for methylation) .

- X-ray Crystallography : Used in structurally analogous compounds (e.g., benzyl-protected glucosides) to resolve ambiguous stereochemistry .

Advanced Research Questions

Q. What challenges arise in achieving regioselective protection during synthesis?

Competing reactivity at C2, C3, and C4 hydroxyls necessitates precise control:

- Transient Protecting Groups : Temporary groups like acetyl or benzylidene (e.g., 4,6-O-benzylidene in ) direct reactivity to specific positions .

- Steric and Electronic Effects : Bulky benzyl groups at C3 () hinder further benzylation at adjacent sites, favoring methylation at C2 .

- Contradictions in Data : Some methods report incomplete protection (e.g., 70% yield for C3 benzylation in ), requiring iterative purification .

Q. How does this compound serve as a substrate for glycosyltransferases or glycosidases?

- Glycosylation Studies : The 4-amino group can mimic natural substrates (e.g., hyaluronan precursors) to probe enzyme specificity. shows similar glucosamine analogs inhibiting hyaluronan biosynthesis .

- Mechanistic Insights : The 4,6-dideoxy structure eliminates hydrogen-bonding interactions, helping map active-site residues in glycosidases .

- Contradictions : Some enzymes may require intact hydroxyls (e.g., C6-OH in ), necessitating activity assays to validate functionality .

Q. What analytical methods resolve contradictions in stereochemical outcomes?

- Circular Dichroism (CD) : Detects absolute configuration via Cotton effects in amino sugars .

- Kinetic Isotope Effects (KIE) : Differentiates between stepwise and concerted mechanisms in glycosylation reactions .

- Comparative NMR : Contrasts - coupling constants (e.g., ) with literature data for analogous compounds .

Q. How is this compound used in studying bacterial or fungal cell wall biosynthesis?

- Peptidoglycan Analogs : The 4-amino group mimics N-acetylglucosamine (GlcNAc) in peptidoglycan, enabling studies on transglycosylase inhibition .

- Antifungal Screening : Deoxygenation reduces solubility, mimicking membrane-bound intermediates. details similar disaccharides as glycosyltransferase substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。